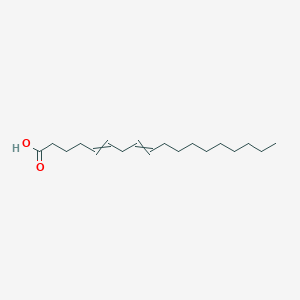

Octadeca-5,8-dienoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

octadeca-5,8-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11,13-14H,2-9,12,15-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQPKQIHIFHHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Isomeric Considerations of Octadecadienoic Acids

The systematic name "octadeca-5,8-dienoic acid" precisely describes the molecule's structure: "octadeca" indicates an 18-carbon chain, "dienoic acid" signifies a carboxylic acid with two double bonds, and "5,8" specifies the locations of these bonds. ontosight.ai The stereochemistry of the double bonds, typically in the cis or 'Z' configuration, is crucial for its biological function and is denoted as (5Z,8Z)-octadeca-5,8-dienoic acid. guidechem.comguidechem.com

Octadecadienoic acids exist as numerous isomers, differing in the position and geometry (cis/trans) of their double bonds. For instance, linoleic acid, a well-known essential fatty acid, is octadeca-9,12-dienoic acid. The arrangement of double bonds in this compound is classified as non-methylene-interrupted, meaning the double bonds are separated by more than one single-bonded carbon atom. nih.govresearchgate.netmdpi.com This contrasts with methylene-interrupted fatty acids like linoleic acid, where a single methylene (B1212753) group (-CH2-) separates the double bonds.

Table 1: Comparison of this compound and its Isomer, Linoleic Acid

| Feature | This compound | Linoleic Acid (Octadeca-9,12-dienoic acid) |

| Double Bond Positions | 5, 8 | 9, 12 |

| Double Bond Arrangement | Non-methylene-interrupted | Methylene-interrupted |

| Common Name | Sebaleic acid nih.gov | Linoleic acid |

General Classification and Structural Characteristics Within Polyunsaturated Fatty Acids

Octadeca-5,8-dienoic acid is classified as a long-chain polyunsaturated fatty acid (PUFA). ontosight.ai Its key structural features include:

An 18-carbon backbone: This defines it as a long-chain fatty acid.

A carboxylic acid group (-COOH): This functional group is characteristic of all fatty acids.

Two cis-configured double bonds: The cis configuration introduces kinks in the hydrocarbon chain, preventing tight packing and influencing the fluidity of cell membranes where it might be incorporated. ontosight.ai

Non-methylene-interrupted structure: This specific arrangement of double bonds distinguishes it from many other common PUFAs and can influence its metabolic pathways and biological activities. nih.govresearchgate.net

The molecular formula for this compound is C18H32O2, and it has a molecular weight of approximately 280.45 g/mol . ontosight.ai

Overview of Biological Significance in Diverse Organisms

Biosynthesis and Metabolic Pathways of this compound

The creation of this compound in organisms can occur through several de novo biosynthetic routes. These pathways involve the modification of existing fatty acid molecules through a series of enzymatic reactions.

De Novo Biosynthetic Routes

One of the primary methods for the biological production of unsaturated fatty acids is through the enzymatic desaturation of their saturated counterparts. In some microorganisms and plants, desaturase enzymes can act on stearic acid (a C18 saturated fatty acid) to introduce double bonds, which can lead to the formation of this compound. smolecule.com This process is a key step in altering the physical and biological properties of fatty acids. The introduction of unsaturation changes the molecule's shape and fluidity, which is crucial for its function in cell membranes and as a signaling molecule. The desaturation of stearic acid to oleic acid is a well-documented example of this type of reaction, catalyzed by stearoyl-CoA 9-desaturase. europa.eu While direct desaturation of stearic acid to this compound is plausible, it often involves a series of desaturation and elongation steps.

Another significant biosynthetic route involves the elongation and desaturation of shorter-chain fatty acids. For instance, sapienic acid, which is derived from the common saturated fatty acid palmitic acid (C16:0), can serve as a precursor. scispace.com Palmitic acid is first desaturated to form sapienic acid (16:1 n-10). This monounsaturated fatty acid can then undergo elongation to an 18-carbon chain, followed by further desaturation to yield this compound. researchgate.net This pathway highlights the modular nature of fatty acid biosynthesis, where a combination of elongation and desaturation reactions can produce a diverse array of fatty acid structures.

Enzymatic Transformations and Functional Derivatization

Once formed, this compound can be further metabolized into a variety of bioactive molecules. These transformations are critical for its role in cellular signaling and inflammatory processes.

Oxygenated Metabolite Formation (Octadecanoids/Oxylipins)

A major fate of this compound is its conversion into oxygenated metabolites known as octadecanoids or oxylipins. acs.org These molecules are analogous to the eicosanoids derived from arachidonic acid and play significant roles in cell signaling. The introduction of oxygen-containing functional groups dramatically alters the biological activity of the fatty acid.

The oxygenation of this compound is primarily carried out by three families of dioxygenase enzymes: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. acs.org

Cyclooxygenase (COX): COX enzymes are well-known for their role in prostaglandin (B15479496) synthesis from arachidonic acid. cvphysiology.comallergolyon.fr They can also metabolize other polyunsaturated fatty acids, including this compound, to produce prostaglandin-like compounds. foodb.ca The activity of COX enzymes on this substrate can lead to the formation of various cyclic and oxygenated derivatives.

Lipoxygenase (LOX): LOX enzymes introduce hydroperoxy groups into polyunsaturated fatty acids. nih.govtargetmol.com In the case of this compound, LOX enzymes can produce a variety of hydroxylated metabolites. researchgate.net For example, 5-lipoxygenase (5-LOX) can convert it to 5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE). researchgate.net These hydroxylated products can be further metabolized to other bioactive molecules. nih.gov

Cytochrome P450 (CYP): CYP enzymes are a diverse group of monooxygenases that can metabolize a wide range of substrates, including fatty acids. nih.govmdpi.com They can introduce hydroxyl groups or epoxides into the fatty acid chain. mdpi.comacs.org The action of CYP enzymes on this compound can lead to the formation of various hydroxylated and epoxidized derivatives, contributing to the diversity of octadecanoids. vulcanchem.com

The enzymatic oxygenation of this compound is characterized by a high degree of regiospecificity and stereospecificity. This means that the enzymes introduce oxygen at specific positions along the fatty acid chain and in a specific three-dimensional orientation. acs.orgcsic.es

The specific site of oxygenation and the resulting stereochemistry of the product are determined by the active site of the particular enzyme and how the substrate binds within it. acs.orgcsic.es For example, different lipoxygenase isozymes can oxygenate linoleic acid at different positions to produce distinct hydroperoxy derivatives. uu.nl Similarly, the metabolism of this compound by different LOX, COX, and CYP enzymes will result in a specific array of regio- and stereoisomers. researchgate.net This precise control over the oxygenation process is crucial for generating specific signaling molecules with distinct biological activities.

| Enzyme Family | General Function | Potential Products from this compound |

| Cyclooxygenase (COX) | Catalyzes the formation of cyclic endoperoxides. | Prostaglandin-like compounds. |

| Lipoxygenase (LOX) | Inserts a hydroperoxy group at specific positions. | Hydroxyoctadecadienoic acids (HODEs). |

| Cytochrome P450 (CYP) | Catalyzes hydroxylation and epoxidation reactions. | Hydroxylated and epoxidized derivatives. |

Role of Dioxygenases: Cyclooxygenase (COX), Lipoxygenase (LOX), Cytochrome P450 (CYP) Activities

Hydroperoxide and Hydroxy Fatty Acid Products (e.g., Hydroxyoctadecadienoic Acid (HODE), Dihydroxyoctadecadienoic Acid (DiHODE))

The primary oxidative metabolism of sebaleic acid in humans is initiated by the 5-lipoxygenase (5-LO) pathway, particularly in neutrophils. nih.govdntb.gov.ua This enzymatic process is analogous to the metabolism of arachidonic acid but yields a unique profile of oxygenated products. The presence of a methylene (B1212753) group at the C-7 position, activated by the double bonds at C-5 and C-8, makes sebaleic acid an excellent substrate for 5-LO. nih.gov

The initial step is the conversion of sebaleic acid to a hydroperoxy derivative. This intermediate is then rapidly reduced to its corresponding hydroxy form. Research has identified four major metabolites produced by human neutrophils from sebaleic acid:

5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) nih.govnih.gov

5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE) nih.govnih.gov

5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid (5,18-diHODE) nih.govnih.govlipidmaps.org

5-oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid nih.govnih.gov

The enzymatic nature of this transformation was confirmed by chiral analysis of the 5-HODE produced by neutrophils, which was found to be exclusively the S-enantiomer (5S-HODE). nih.gov This stereospecificity is a hallmark of 5-LO activity, distinguishing it from non-enzymatic auto-oxidation which would produce a racemic mixture of R and S isomers. nih.govresearchgate.net Further confirmation came from experiments using specific inhibitors; the formation of both 5-HODE and 5-oxo-ODE was strongly inhibited by MK-886, a 5-LO-activating protein (FLAP) antagonist, and zileuton, a direct 5-LO inhibitor. nih.govresearchgate.net

The metabolite 5-HODE can be further oxidized to 5-oxo-ODE by the NADP⁺-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in both neutrophils and keratinocytes. nih.govplasticsurgerykey.comresearchgate.net

| Enzyme | Substrate | Product(s) | Reference |

|---|---|---|---|

| 5-Lipoxygenase (5-LO) | This compound | 5S-hydroperoxy-(6E,8Z)-octadecadienoic acid (intermediate), leading to 5S-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) | nih.govresearchgate.net |

| 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) | 5S-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE) | 5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE) | nih.govplasticsurgerykey.comresearchgate.net |

| Cytochrome P450 (likely CYP4F3, LTB4 20-hydroxylase) | 5-HODE and 5-oxo-ODE | 5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid (5,18-diHODE) and 5-oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid | nih.govresearchgate.net |

Allene (B1206475) Oxide Synthase and Allene Oxide Cyclase Activities

The allene oxide synthase (AOS) and allene oxide cyclase (AOC) pathway is a well-characterized branch of lipoxygenase metabolism in plants, responsible for the biosynthesis of jasmonates from hydroperoxides of linolenic acid. acs.orgusp.brnih.govwikipedia.org This pathway involves the dehydration of a fatty acid hydroperoxide by AOS to form an unstable allene oxide, which is then cyclized by AOC to form a cyclopentenone structure. usp.braocs.org However, based on the reviewed scientific literature, there are no reports of this compound or its hydroperoxy derivatives serving as substrates for allene oxide synthase or allene oxide cyclase. This metabolic route appears to be specific to other fatty acids, primarily in the plant kingdom. acs.org

Hydratase-Mediated Hydroxylation of Double Bonds

Fatty acid hydratases are enzymes that catalyze the addition of water to the double bonds of unsaturated fatty acids, resulting in the formation of hydroxy fatty acids. While the gut microbiome has been identified as a source of various fatty acid hydratases, and a patent has described enoyl-CoA hydratase as part of the fatty acid degradation pathway in skin-resident bacteria, specific studies demonstrating the direct hydroxylation of this compound by these enzymes are not available in the current literature. acs.orggoogle.comresearcher.life

Oxidative Cleavage and Aldehyde Generation by Fatty Acid Hydroperoxide Lyase (HPL)

Fatty acid hydroperoxide lyase (HPL) is another key enzyme in the lipoxygenase pathway, predominantly studied in plants and fungi. nih.govwikipedia.org HPLs are cytochrome P450 enzymes (CYP74 family) that catalyze the cleavage of fatty acid hydroperoxides into smaller aldehyde and oxo-acid fragments. nih.govwikipedia.orguniprot.org For instance, HPL acts on 13-hydroperoxides of linoleic and linolenic acids to produce C6-aldehydes (like hexanal) and on 9-hydroperoxides to yield C9-aldehydes. nih.gov These aldehydes are often associated with the "green leaf volatiles" of plants. wikipedia.org

Despite the formation of a 5-hydroperoxy intermediate from this compound via the 5-LO pathway, there is no scientific literature available that describes the action of HPL on this specific hydroperoxide. The substrate specificity of known HPLs appears to be directed towards 9- and 13-hydroperoxides, and thus the generation of aldehydes from sebaleic acid via HPL has not been reported. acs.org

Catabolic Pathways: Beta-Oxidation and Omega-Oxidation

The catabolism of fatty acids primarily occurs through beta-oxidation in the mitochondria to produce acetyl-CoA for energy. wikipedia.org However, the metabolic fate of this compound appears to be tissue-specific and complex. In human sebaceous glands, linoleic acid is preferentially degraded by β-oxidation. researchgate.netnih.gov This selective catabolism of linoleic acid is thought to leave palmitic acid available for the desaturase that initiates the synthesis of sapienic acid, the precursor to sebaleic acid. wikipedia.orgresearchgate.net This suggests that sebaleic acid itself may not be a preferred substrate for β-oxidation in sebocytes. researchgate.netresearchgate.net

In contrast, there is clear evidence for the omega-oxidation of sebaleic acid metabolites. nih.govresearchgate.net Omega-oxidation is an alternative pathway that occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl (omega) carbon of the fatty acid. wikipedia.orgallen.in The detection of 5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid (5,18-diHODE) and 5-oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid as metabolites of sebaleic acid in neutrophils strongly indicates that hydroxylation occurs at the C-18 position. nih.govresearchgate.net This reaction is thought to be catalyzed by a cytochrome P450 enzyme, likely the LTB4 20-hydroxylase (CYP4F3), which acts on the initial 5-HODE and 5-oxo-ODE products. nih.gov

| Pathway | Enzyme/System | Key Finding/Product | Reference |

|---|---|---|---|

| Omega (ω)-Oxidation | Cytochrome P450 (e.g., CYP4F3) | Hydroxylation at the C-18 position, yielding 5,18-diHODE and 5-oxo-18-hydroxy-octadecadienoic acid. | nih.govresearchgate.net |

| Beta (β)-Oxidation | Mitochondrial enzymes | Not a preferred pathway in sebocytes, where linoleic acid is preferentially catabolized. | researchgate.netnih.gov |

Non-Enzymatic Modification Mechanisms (e.g., Auto-oxidation)

In addition to specific enzymatic pathways, polyunsaturated fatty acids like this compound are susceptible to non-enzymatic modification by auto-oxidation. nih.govtandfonline.com This process involves the free-radical-mediated reaction of fatty acids with molecular oxygen, leading to the formation of lipid hydroperoxides and other secondary oxidation products. The presence of two double bonds in sebaleic acid makes it a target for such reactions. tandfonline.com

The occurrence of sebaleic acid auto-oxidation is acknowledged in research, where precautions are taken to purify the chemically synthesized compound to remove any such products before its use in biological experiments. nih.gov Skin surface lipids, which are rich in sebaleic acid, are constantly exposed to pro-oxidative environmental factors like UV radiation and ozone, which can initiate and propagate lipid peroxidation. tandfonline.com

Biological Occurrence and Distribution of this compound

Presence in Eukaryotic Biological Systems

This compound, also known as sebaleic acid, is a notable component of mammalian lipids, particularly in secretions from sebaceous glands. acs.orgnih.gov It is a primary constituent of human sebum and is also found in the membrane phospholipids (B1166683) of sebaceous cells. acs.orgnih.gov An imbalance in the skin's fatty acid composition, specifically a decrease in linoleic acid and its replacement by sebaleic acid, has been observed in individuals with increased sebum production, a condition that may contribute to acne. acs.orgnih.gov

Research has also identified this fatty acid in the scalp surface lipids of both normal individuals and those with acne. nih.gov While the proportions of this compound did not show a statistically significant difference between these groups, the levels of its isomer, octadeca-9,12-dienoic acid (linoleic acid), were significantly lower in individuals with acne. nih.gov This suggests a potential interplay between these isomers in skin health.

Furthermore, this compound is a precursor to bioactive metabolites. For instance, the enzyme 5-lipoxygenase can metabolize sebaleic acid to produce 5-hydroxyoctadecadienoic acid (5-HODE), which can be further converted to 5-oxo-octadecadienoic acid (5-oxo-ODE). nih.gov These metabolites have demonstrated chemoattractant properties, potentially playing a role in inflammatory responses within the skin. acs.org

Table 1: Occurrence of this compound in Mammalian Systems

| Biological Material | Specific Location | Associated Findings |

|---|---|---|

| Sebum | Skin surface | Main component of sebum. acs.orgnih.gov |

| Sebaceous Cell Membranes | Phospholipids | Key structural fatty acid. acs.orgnih.gov |

| Scalp Surface Lipids | Hair follicles | Present in normal subjects and acne patients. nih.gov |

This compound has been identified in the seeds of certain plant species. ontosight.airesearchgate.net For instance, it has been detected in the seed lipids of Lagochilus occultifloris. researchgate.net While not as widespread as other fatty acids like oleic or linoleic acid, its presence in specific plant taxa highlights the diversity of fatty acid biosynthesis in the plant kingdom. d-nb.infoscispace.com

Table 2: Documented Presence of this compound in Plants

| Plant Species | Part of Plant | Reference |

|---|---|---|

| Lagochilus occultifloris | Seeds | researchgate.net |

Fungal and Microbial Systems (e.g., Specific Fungal Species, Microbiome Contributions)

In the fungal kingdom, derivatives of this compound are produced by certain species. For example, the fungus Aspergillus nidulans possesses a diol synthase that can convert linoleic acid into 5,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid. nih.gov Similarly, Aspergillus fumigatus and Aspergillus clavatus are known to produce dihydroxy derivatives of octadecadienoic acids. acs.org The gut microbiome is also recognized as a significant source of octadecanoid biosynthesis, contributing to the diversity of these fatty acid metabolites in host systems. acs.org

Fungal oxylipins, which are oxygenated fatty acids, play roles in fungal development and interactions with the environment. For instance, 5(S),8(R)-dihydroxyoctadeca-9Z,12Z-dienoic acid (5,8-diHODE), a derivative of this compound, acts as a signaling molecule in Aspergillus fumigatus, inducing morphological changes and conferring tolerance to certain antifungal agents. nih.govresearchgate.net

Table 3: this compound and its Derivatives in Fungal and Microbial Systems

| Organism/System | Compound | Significance |

|---|---|---|

| Aspergillus nidulans | 5,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid | Produced via diol synthase activity. nih.gov |

| Aspergillus fumigatus | 5(S),8(R)-dihydroxyoctadeca-9Z,12Z-dienoic acid (5,8-diHODE) | Endogenous signaling oxylipin involved in antifungal tolerance. nih.govresearchgate.net |

| Gut Microbiome | Octadecanoids | Contributes to host's metabolic pool of fatty acid derivatives. acs.org |

Intracellular Localization and Compartmentalization of Metabolic Processes

The metabolism of fatty acids, including the pathways involving this compound and its precursors, is highly compartmentalized within the cell. The initial activation of fatty acids, a crucial step for their subsequent metabolism, occurs in various cellular locations. eur.nl

In plants, the endoplasmic reticulum is a primary site for fatty acid desaturation, where enzymes like FAD2 and FAD3 act on phosphatidylcholine to produce linoleic and linolenic acids, respectively. oup.com Lipid bodies, which are organelles for storing neutral lipids, are also sites of fatty acid modification. For instance, a specific lipoxygenase has been found localized to the membrane of lipid bodies in cucumber cotyledons, where it can oxygenate linoleate (B1235992) moieties within triacylglycerols. researchgate.net This process is part of the lipid mobilization that occurs during seed germination. researchgate.net

In mammalian cells, fatty acid metabolism is distributed across different organelles. The release of fatty acids from membrane phospholipids by phospholipases can occur at the nuclear and mitochondrial membranes. nih.gov The subsequent oxygenation of these fatty acids by enzymes like cyclooxygenases and lipoxygenases also takes place in specific cellular compartments, leading to the production of a diverse array of signaling molecules. acs.orgnih.gov The Human Metabolome Database indicates that long-chain fatty acids like this compound can be found in the cell membrane, cytoplasm, and within adiposomes. hmdb.ca

Table 4: Intracellular Localization of Processes Related to this compound Metabolism

| Cellular Compartment | Metabolic Process | Organism Type |

|---|---|---|

| Endoplasmic Reticulum | Fatty acid desaturation | Plants oup.com |

| Lipid Body Membrane | Fatty acid oxygenation | Plants researchgate.net |

| Nuclear & Mitochondrial Membranes | Release of fatty acids from phospholipids | Mammals nih.gov |

| Cytoplasm, Cell Membrane, Adiposome | General localization of long-chain fatty acids | Mammals hmdb.ca |

Advanced Analytical Methodologies for Octadeca 5,8 Dienoic Acid and Its Metabolites

Chromatographic Separations

Chromatography is the cornerstone of lipid analysis, providing the necessary separation of complex mixtures prior to detection. The choice of chromatographic technique is dictated by the physicochemical properties of the analytes, particularly their volatility and polarity.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of fatty acids, but it requires the conversion of these non-volatile compounds into volatile derivatives. sigmaaldrich.comaocs.org For Octadeca-5,8-dienoic acid, this is typically achieved through esterification, most commonly to form fatty acid methyl esters (FAMEs). aocs.orguib.nonih.govresearchgate.net This derivatization process neutralizes the polar carboxyl group, reducing the polarity of the molecule and making it amenable to analysis by GC. sigmaaldrich.com

The separation of FAMEs in GC is achieved on a capillary column, with the choice of stationary phase being critical for resolving isomers. uib.no Highly polar capillary columns, often up to 100 meters in length, are frequently employed to achieve the separation of complex mixtures of fatty acid isomers, including positional and geometric isomers. researchgate.net The FAMEs are separated based on their boiling points and their interaction with the stationary phase. sigmaaldrich.com The resulting chromatogram provides a profile of the fatty acids present in the sample, with peak identification based on comparison of retention times with known standards. nih.govresearchgate.net

Table 1: Typical GC Parameters for FAME Analysis

| Parameter | Typical Setting | Source |

|---|---|---|

| Column Type | Highly polar capillary (e.g., Supelcowax, SP™-2560) | researchgate.netsisweb.com |

| Column Length | 30 m - 100 m | researchgate.netsisweb.com |

| Carrier Gas | Helium or Hydrogen | sigmaaldrich.comsisweb.com |

| Injection Mode | Split/Splitless | sigmaaldrich.com |

| Oven Temperature | Programmed gradient (e.g., 50°C to 280°C) | sisweb.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.netacs.org |

High-Performance Liquid Chromatography (HPLC) for Lipid Separations

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of lipids, including underivatized fatty acids, and is particularly useful for analyzing heat-sensitive compounds as it is typically performed at room temperature. unco.edu Reversed-phase HPLC (RP-HPLC) is a common mode used for lipid separations, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. nih.govresearchgate.net This technique separates lipids based on their hydrophobicity, which is influenced by acyl chain length and the degree of unsaturation. nih.gov

For the analysis of fatty acids like this compound, derivatization with a chromophoric or fluorophoric tag can be employed to enhance detection by UV-Vis or fluorescence detectors, respectively. unco.edujafs.com.pl However, HPLC can also be directly coupled to mass spectrometry, eliminating the need for derivatization for detection purposes. Silver ion HPLC (Ag+-HPLC) is a specialized technique that can be used to separate fatty acid isomers based on the number, position, and geometry of their double bonds. researchgate.netresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. nih.gov This results in much higher resolution, improved peak shapes, and significantly faster analysis times. nih.govresearchgate.netnih.gov UHPLC is a powerful tool in lipidomics, enabling the separation of a vast number of lipid species within a single run. nih.govbohrium.com

The enhanced separation power of UHPLC is particularly beneficial for resolving isomeric and isobaric lipid species, which is a common challenge in lipid analysis. nih.gov When coupled with high-resolution mass spectrometry, UHPLC provides a robust platform for comprehensive lipid profiling, allowing for the separation and identification of a wide array of lipids, including positional isomers of fatty acids and complex lipids containing this compound. nih.govbohrium.com The use of vacuum jacketed columns in UHPLC can further enhance performance by improving peak intensity and resolution. researchgate.net

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of lipids. When coupled with a chromatographic separation technique, it provides a two-dimensional analysis that is highly specific and sensitive.

GC-MS for Structural Elucidation and Quantification

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. uib.noresearchgate.net After separation of the FAMEs by GC, they enter the mass spectrometer where they are ionized, typically by electron ionization (EI). acs.org The resulting molecular ions and their fragmentation patterns provide a "fingerprint" that can be used to identify the compound by matching it against a spectral library. sisweb.comacs.org

GC-MS can be operated in two modes: full scan and selected ion monitoring (SIM). In full scan mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a complete mass spectrum for each eluting peak. acs.org This is useful for identifying unknown compounds. In SIM mode, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the target analyte. acs.org This significantly increases the sensitivity and is ideal for quantifying known compounds, including this compound methyl ester. acs.org The use of stable isotope-labeled internal standards in GC-MS analysis allows for accurate and precise quantification. lipidmaps.org

HPLC-MS/MS and UHPLC-DMS-MS/MS for Targeted Metabolite Profiling and Quantification

The coupling of HPLC or UHPLC with tandem mass spectrometry (MS/MS) is the state-of-the-art for targeted lipidomics and the analysis of complex lipid metabolites. chromatographyonline.comspectroscopyonline.comnih.gov In an HPLC-MS/MS system, the eluent from the HPLC column is introduced into the mass spectrometer, where the analytes are ionized, typically using a soft ionization technique like electrospray ionization (ESI). nih.govnih.gov

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical targeted analysis using multiple reaction monitoring (MRM), a specific precursor ion (e.g., the molecular ion of an this compound metabolite) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. nih.gov This process is highly specific and sensitive, allowing for the quantification of low-abundance metabolites in complex biological samples. nih.govnih.gov

A more advanced technique, UHPLC-DMS-MS/MS, incorporates differential mobility spectrometry (DMS) between the UHPLC and the MS/MS. DMS adds another dimension of separation based on the ion's mobility in a gas phase under the influence of an electric field. This has been shown to be effective in separating isomeric compounds, such as different hydroxyoctadecadienoic acid (HODE) isomers, which may not be fully resolved by chromatography alone. researchgate.netacs.org This multi-dimensional approach provides unparalleled selectivity and is a powerful tool for detailed metabolite profiling. researchgate.net

Table 2: Advanced MS Techniques for Lipid Metabolite Analysis

| Technique | Principle | Key Advantage | Application for this compound | Source |

|---|---|---|---|---|

| HPLC-MS/MS | Chromatographic separation followed by selection and fragmentation of a specific precursor ion to monitor a specific product ion. | High selectivity and sensitivity for targeted quantification. | Quantification of specific metabolites in biological fluids and tissues. | nih.govnih.gov |

| UHPLC-DMS-MS/MS | UHPLC separation coupled with ion mobility separation prior to tandem mass spectrometry. | Enhanced separation of isomeric compounds. | Isomer-specific quantification of metabolites like HODEs. | researchgate.netacs.org |

Chiral Phase and Stereoisomeric Analysis by Coupled Techniqueschromatographyonline.com

The analysis of stereoisomers, which are molecules with the same chemical formula but different three-dimensional arrangements of atoms, presents a significant analytical challenge due to their nearly identical physicochemical properties. For fatty acids like this compound, which can exist in various isomeric forms, specialized techniques are required for their separation and identification.

Chiral chromatography is a primary method for separating enantiomers and diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus, separation. For fatty acids, this is often performed using high-performance liquid chromatography (HPLC) with specialized chiral columns, such as those with polysaccharide-based selectors (e.g., Chiralcel OD, Chiralpak AD). researchgate.netsemanticscholar.org The choice of the mobile phase, often a mixture of solvents like hexane (B92381) and isopropanol, is critical for achieving optimal resolution. rsc.org

To achieve definitive identification, chromatography is coupled with mass spectrometry (MS). Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for fatty acid analysis, especially after derivatization to more volatile forms like fatty acid methyl esters (FAMEs). sciforschenonline.orgnih.govnih.gov GC-MS provides not only high-resolution separation but also structural information through mass spectra, which helps in distinguishing between isomers. sciforschenonline.org For non-methylene-interrupted fatty acids, such as this compound, derivatization into picolinyl esters or dimethyloxazoline (DMOX) derivatives can aid in determining the position of double bonds through characteristic fragmentation patterns in the mass spectrometer. edpsciences.org Advanced techniques like trapped ion mobility spectrometry (TIMS) coupled with MS/MS can further separate geometric isomers (cis/trans) and aid in quantifying individual isomers in a mixture. nih.gov

Research Findings:

Studies on similar polyunsaturated fatty acids have demonstrated the successful use of chiral HPLC to resolve stereoisomers. For instance, the 5-hydroxy derivative of sebaleic acid (5,8-octadecadienoic acid) was separated into its 5R and 5S isomers using a Chiralpak AD column. semanticscholar.org

The analysis of various C18 and C20 fatty acid isomers, including non-methylene-interrupted ones, has been accomplished using GC-MS of their DMOX derivatives, which allows for the precise location of double bonds. nih.govedpsciences.org

Coupled techniques like GC-MS are considered highly suitable for clinical and organic acid analysis because of their ability to distinguish between stereoisomers, which is often not possible with other detectors. sciforschenonline.org

Table 1: Coupled Techniques for Stereoisomeric Analysis

| Technique | Principle | Application to Fatty Acids | Key Findings |

|---|---|---|---|

| Chiral HPLC-MS | Separation of stereoisomers on a chiral stationary phase followed by mass spectrometric detection. researchgate.netbohrium.com | Resolution of enantiomers and diastereomers of fatty acids and their derivatives. researchgate.netsemanticscholar.org | Successful separation of R and S isomers of hydroxylated fatty acids. semanticscholar.org |

| GC-MS | Separation of volatile compounds by gas chromatography with identification by mass spectrometry. sciforschenonline.orgnih.gov | Analysis of fatty acid methyl esters (FAMEs) and other derivatives to determine structure and composition. sciforschenonline.orguib.no | Capable of distinguishing stereoisomers and identifying double bond positions through specific derivatization. sciforschenonline.orgedpsciences.org |

| TIMS-MS/MS | Separation of ions based on their mobility in a gas phase, coupled with tandem mass spectrometry. nih.gov | Characterization of geometric (cis/trans) isomers of conjugated fatty acids. nih.gov | Enables visualization of C=C isomerization and quantification of individual isomers in a mixture. nih.gov |

Pre-analytical Sample Preparation and Extraction Techniquesresearchgate.net

Accurate quantification of this compound from biological sources hinges on meticulous sample preparation. This process involves extracting the fatty acid from the complex biological matrix and then liberating it from its bound forms (e.g., triglycerides, phospholipids). nih.gov

Optimized Lipid Extraction Protocols from Biological Matricesresearchgate.net

The initial step in analyzing fatty acids from biological samples like plasma, tissues, or cells is the extraction of total lipids. nih.govnih.gov The goal is to efficiently isolate lipids while minimizing their degradation, particularly through oxidation. chromatographyonline.comoup.com

The most widely recognized and utilized methods for lipid extraction are the Folch method and the Bligh & Dyer method. nih.gov Both protocols use a mixture of chloroform (B151607) and methanol (B129727) to create a monophasic system that disrupts cell membranes and solubilizes lipids. nih.govnih.gov The addition of water or a salt solution then induces phase separation, resulting in a lower chloroform layer containing the lipids and an upper aqueous layer with non-lipid components. nih.govvliz.be

Folch Method: This method typically uses a high solvent-to-sample ratio (e.g., 20:1) of 2:1 chloroform:methanol and is often preferred for solid tissues. chromatographyonline.comnih.gov

Bligh & Dyer Method: Developed as a more rapid alternative, this method uses a lower solvent-to-sample ratio and is particularly well-suited for samples with high water content, like fish muscle or biological fluids. chromatographyonline.comnih.govvliz.be

The choice of extraction protocol can be optimized based on the specific biological matrix. acs.org For instance, in samples with low lipid content (<2%), both the Folch and Bligh & Dyer methods have been found to yield comparable results. vliz.be For plant-based matrices with rigid cell walls, mechanical disruption (e.g., ultrasonication) may be employed alongside solvent extraction to enhance lipid recovery. researchgate.net

Table 2: Comparison of Lipid Extraction Protocols

| Method | Solvent System (Typical) | Solvent/Sample Ratio | Best Suited For | Key Feature |

|---|---|---|---|---|

| Folch | Chloroform:Methanol (2:1, v/v) | High (e.g., 20:1) nih.govnist.gov | Solid tissues nih.gov | Considered a "gold standard" for exhaustive lipid extraction. nih.gov |

| Bligh & Dyer | Chloroform:Methanol:Water (initial 1:2:0.8) vliz.be | Low (e.g., 3:1) vliz.benist.gov | Biological fluids, high-water content tissues nih.gov | Less solvent- and time-intensive than the Folch method. chromatographyonline.com |

| Matyash | Methyl-tert-butyl ether (MTBE):Methanol (10:3, v/v) nist.gov | Variable | General lipidomics | A safer alternative that avoids the use of chloroform. nist.gov |

Saponification and Transesterification for Fatty Acid Liberationresearchgate.net

Once the total lipids are extracted, the fatty acids, including this compound, must be liberated from their ester linkages within complex lipids like triglycerides and phospholipids (B1166683). researchgate.net This is typically achieved through saponification or transesterification.

Saponification is a base-catalyzed hydrolysis process. nih.govseafdec.org The lipid extract is heated with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an alcoholic solution (e.g., ethanolic KOH). nih.govseafdec.org This reaction breaks the ester bonds, yielding glycerol (B35011) and the fatty acid salts (soaps). The mixture is then acidified to convert the salts into free fatty acids, which can be extracted with an organic solvent like hexane. nih.gov Saponification is a robust method for liberating all esterified fatty acids for total fatty acid profile analysis. researchgate.net

Transesterification is a process that simultaneously liberates and derivatizes fatty acids into fatty acid methyl esters (FAMEs). youtube.comnih.gov This is particularly crucial for preparing samples for gas chromatography (GC), as FAMEs are more volatile and less polar than their free fatty acid counterparts. nih.gov The reaction can be catalyzed by either an acid or a base.

Acid-catalyzed transesterification: This is a common method where the lipid extract is heated with a reagent like boron trifluoride (BF₃) in methanol or methanolic HCl. nih.govlabtorg.kz This one-step process can convert fatty acids from glycerolipids and phospholipids directly into FAMEs. sciforschenonline.orgbohrium.com

Base-catalyzed transesterification: This method, using reagents like methanolic KOH, is generally faster and occurs under milder temperature conditions than acid-catalyzed reactions. nih.govmerckmillipore.com

The choice between these methods depends on the specific lipids present and the analytical goals. For example, acid-catalyzed methods are effective for a broad range of lipids, while base-catalyzed methods are very rapid for glycerolipids. nih.gov

Table 3: Methods for Fatty Acid Liberation and Derivatization

| Method | Reagents | Conditions | Product | Purpose |

|---|---|---|---|---|

| Saponification followed by Methylation | 1. KOH or NaOH in ethanol (B145695) 2. Acid (e.g., HCl) 3. Methylating agent (e.g., BF₃-Methanol) nih.gov | 1. Heating (e.g., 90°C) 2. Acidification 3. Heating (e.g., 37°C) nih.gov | Fatty Acid Methyl Esters (FAMEs) | Liberation of all fatty acids from complex lipids for total profile analysis. researchgate.net |

| Acid-Catalyzed Transesterification | Methanolic HCl or BF₃-Methanol nih.govlabtorg.kz | Heating (e.g., 100°C for 1-1.5h) nih.gov | Fatty Acid Methyl Esters (FAMEs) | Direct, one-step conversion of esterified fatty acids to FAMEs for GC analysis. sciforschenonline.org |

| Base-Catalyzed Transesterification | Methanolic KOH or NaOH nih.govmerckmillipore.com | Room temperature or gentle heat nih.govmerckmillipore.com | Fatty Acid Methyl Esters (FAMEs) | Rapid conversion of glycerolipids to FAMEs under mild conditions. nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chloroform |

| Methanol |

| Hexane |

| Isopropanol |

| Potassium hydroxide (KOH) |

| Sodium hydroxide (NaOH) |

| Boron trifluoride-methanol (BF₃-Methanol) |

| Hydrochloric acid (HCl) |

| Methyl-tert-butyl ether (MTBE) |

| Picolinyl ester |

| Dimethyloxazoline (DMOX) |

| Triglycerides |

| Phospholipids |

| Fatty Acid Methyl Esters (FAMEs) |

| Sebaleic acid |

Ecological and Inter Species Bio Interactions of Octadeca 5,8 Dienoic Acid

Roles in Plant Defense Responses to Biotic and Abiotic Stresses

Plants employ a sophisticated array of defense mechanisms to cope with both biotic (e.g., pathogens, herbivores) and abiotic (e.g., drought, salinity, cold) stressors. Fatty acid derivatives are integral components of these defense signaling pathways. While research on the direct role of octadeca-5,8-dienoic acid is still emerging, the broader context of fatty acid involvement in plant stress responses provides a framework for understanding its potential functions.

Phytohormones derived from fatty acids, such as jasmonic acid (JA), are central to plant defense. The JA signaling pathway is a primary mechanism for responding to both biotic and abiotic challenges. mdpi.com This pathway can be triggered by various stresses, leading to the expression of defense-related genes. For instance, transcription factors like WRKY75 positively regulate the expression of genes in the JA signaling pathway, including PLANT DEFENSIN gene PDF1.2. preprints.org

Mitogen-activated protein kinase (MAPK) cascades are another critical component of stress signaling in plants, mediating responses to a wide range of stimuli. nih.govfrontiersin.org Activation of MAPKs has been observed in plants under attack from pathogens and experiencing abiotic stresses like cold, salinity, and drought. nih.gov In rice, the OsMAPK5 gene is inducible by pathogen infection and various abiotic stresses. nih.gov Suppression of this gene leads to enhanced resistance to fungal and bacterial pathogens, while overexpression increases tolerance to drought, salt, and cold. nih.gov This highlights the complex and sometimes inverse relationship between biotic and abiotic stress tolerance modulated by these signaling pathways.

Recent studies have begun to identify specific fatty acids involved in these responses. For example, in Dendrobium officinale, the colonization of endophytic fungi and the profile of fatty acid metabolites were found to be regulated by elevation, with this compound being one of the identified compounds. frontiersin.org This suggests a role for this specific fatty acid in the plant's adaptation to its environment and its interactions with symbiotic or pathogenic fungi.

Table 1: Plant Stress Responses and Key Signaling Components

| Stress Type | Key Signaling Pathways/Components | Potential Role of Fatty Acids |

| Biotic | Jasmonic Acid (JA) Signaling, MAPK Cascades, Effector-Triggered Immunity (ETI), MAMP-Triggered Immunity (MTI) | Precursors to signaling molecules (e.g., jasmonates), modulation of defense gene expression. |

| Abiotic | Abscisic Acid (ABA) Signaling, MAPK Cascades, Reactive Oxygen Species (ROS) Detoxification | Regulation of stomatal closure, osmotic adjustment, and antioxidant defense. |

Contributions to Fungal Chemical Ecology and Defense Signaling

Fungi utilize a diverse arsenal (B13267) of secondary metabolites for communication, defense, and interaction with other organisms. rsc.org The chemical ecology of fungi is a complex field where fatty acid derivatives play a crucial part.

In the context of inter-species interactions, fungi can produce and respond to a variety of chemical signals. For instance, in co-cultures of the dinoflagellate Prorocentrum lima and the fungus Aspergillus pseudoglaucus, the fungus was found to synthesize 5S,8R-Dihydroxy-9Z,12Z-octadecadienoic acid in response to the stressful conditions created by the dinoflagellate's toxins. mdpi.com This suggests a defensive or adaptive role for this oxidized derivative of a C18 dienoic acid. mdpi.com

Furthermore, some fungi are capable of transforming fatty acids into other bioactive compounds. For example, recombinant Escherichia coli expressing a diol synthase from Aspergillus nidulans can convert linoleic acid into 5,8-Dihydroxy-9,12(Z,Z)-Octadecadienoic Acid with high efficiency. mdpi.com While the direct precursor in this study was linoleic acid, it demonstrates the enzymatic machinery present in fungi to produce dihydroxylated C18 fatty acids.

The study of astigmatid mites has also shed light on the potential role of this compound's isomers in chemical ecology. Specifically, (Z,Z)-5,9-octadecadienoic acid has been identified as a possible biosynthetic precursor to hydrocarbons found in the mite Tortonia sp. researchgate.net This points to the broader significance of non-methylene interrupted dienoic acids in the chemical signaling and biosynthesis of various organisms.

Environmental Interactions: Reactivity with Atmospheric Oxidants (e.g., Ozone in Skin Surface Chemistry)

This compound, also known as sebaleic acid, is a component of human skin lipids. nih.gov Skin oil is a significant source of ozone-reactive chemicals in indoor environments. rsc.org Ozone reacts rapidly with the unsaturated fatty acids present in skin oil on skin, hair, and clothing, as well as on surfaces where skin flakes and oils are deposited. rsc.orgamazonaws.comresearchgate.net

This reactivity has a considerable impact on indoor air quality. It is estimated that skin oil and its byproducts can be responsible for the removal of a significant percentage of indoor ozone, with figures ranging from 15% in residences to 35-55% in classrooms, depending on occupant density. rsc.orgresearchgate.net

The reaction of ozone with this compound is one of the pathways that can produce decanal, a volatile organic compound. amazonaws.com This reaction also generates other, less volatile, oxidized products. amazonaws.com These reactions not only reduce indoor ozone concentrations but also generate a variety of secondary products, some of which may have their own health implications. rsc.orgresearchgate.net

Table 2: Reactivity of this compound with Ozone

| Reactant | Location | Key Products | Environmental Significance |

| Ozone (O₃) | Indoor environments (on skin, surfaces) | Decanal, other oxidized organic compounds | Reduction of indoor ozone levels, formation of secondary air pollutants. rsc.orgamazonaws.com |

Fundamental Biological Signaling Roles of Derived Oxylipins

Oxylipins are a broad class of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs). nih.govnih.gov They are formed through the action of enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases, as well as through non-enzymatic auto-oxidation. nih.govnih.govnih.gov These molecules are critical mediators of a wide range of physiological and pathological processes.

The functions of oxylipins are diverse and include roles in inflammation, blood clotting, cell proliferation, tissue repair, and immune responses. nih.gov The specific biological effects of an oxylipin depend on the precursor fatty acid and the enzymatic pathway that produced it. nih.gov

While much of the research on oxylipins has focused on those derived from arachidonic acid (an omega-6 fatty acid) and the long-chain omega-3 fatty acids EPA and DHA, there is growing interest in the oxylipins derived from other PUFAs, including 18-carbon fatty acids like linoleic acid and α-linolenic acid. nih.govnih.gov These largely unexplored bioactive oxylipins constitute a significant portion of the oxylipins present in tissues. nih.govnih.gov

For example, α-linolenic acid is metabolized by the LOX pathway to produce hydroxy fatty acids, which can be further converted to keto fatty acids. nih.gov It can also be metabolized by CYP epoxygenases to form epoxygenated fatty acids, which are then converted to dihydroxy fatty acids. nih.gov Given that this compound is a structural isomer of other C18 dienoic acids, it is plausible that it can also serve as a substrate for these enzymatic pathways, leading to the formation of a unique set of oxylipin signaling molecules whose specific functions are yet to be fully elucidated.

Industrial and Biotechnological Research Applications

Octadeca-5,8-dienoic acid, a member of the polyunsaturated fatty acid family, is a subject of growing interest in various industrial and research settings. Its unique chemical structure, characterized by an 18-carbon chain with two double bonds, provides reactive sites for a range of chemical modifications and biological transformations. This has led to its exploration in material science, chemical manufacturing, and as a precursor for high-value biochemicals and research tools.

Q & A

Q. Which experimental models are suitable for studying the biological activity of this compound?

- Methodological Answer : In vitro assays using human cell lines (e.g., HepG2 for lipid metabolism) or microbial systems (e.g., Streptomyces spp. for biosynthetic studies) are common. Dose-response curves and kinetic studies should control for solvent interference (e.g., DMSO cytotoxicity). Data normalization to internal standards (e.g., stearic acid) ensures reproducibility .

Q. How can researchers address inconsistencies in reported melting points or solubility data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Recrystallization in polar solvents (e.g., ethanol/water mixtures) followed by differential scanning calorimetry (DSC) can resolve polymorph issues. Solubility studies must standardize temperature, pH, and solvent systems, referencing IUPAC guidelines .

Q. What strategies ensure accurate quantification of this compound in complex biological matrices?

- Methodological Answer : Liquid-liquid extraction (LLE) with chloroform/methanol mixtures isolates lipids, followed by derivatization (e.g., methyl ester formation) for GC-MS analysis. Internal standards (e.g., heptadecanoic acid) correct for recovery losses. Matrix-matched calibration curves mitigate ion suppression effects .

Advanced Research Questions

Q. How do double-bond configurations (cis/trans) at C5 and C8 influence the compound’s metabolic stability in vivo?

- Methodological Answer : Isotopic labeling (e.g., ¹³C at C5/C8) paired with tracer studies in animal models tracks β-oxidation rates. Comparative NMR analysis of cis vs. trans isomers identifies steric hindrance effects on enzyme binding. Data should be contextualized with molecular docking simulations of acyl-CoA dehydrogenases .

Q. What molecular mechanisms underlie the compound’s reported inhibition of lipase activity?

- Methodological Answer : Kinetic assays (e.g., Michaelis-Menten plots) using purified pancreatic lipase quantify competitive vs. non-competitive inhibition. X-ray crystallography of enzyme-inhibitor complexes reveals binding motifs. Mutagenesis studies (e.g., Ser152Ala substitutions) validate catalytic site interactions .

Q. How can researchers resolve contradictions in its purported anti-inflammatory vs. pro-inflammatory effects across studies?

- Methodological Answer : Systematic review of cell-specific responses (e.g., macrophage vs. endothelial cells) using cytokine profiling (ELISA/MSD multiplex assays). Dose- and time-dependent experiments clarify biphasic effects. Meta-analyses should account for interspecies variability (e.g., murine vs. human TNF-α signaling) .

Q. What advanced spectral techniques differentiate this compound from its Δ6,9 or Δ4,7 isomers?

Q. How do environmental factors (e.g., pH, temperature) affect its oxidative degradation in storage?

- Methodological Answer : Accelerated stability studies under ICH guidelines (40°C/75% RH) monitor peroxide formation via iodometric titration. Antioxidants (e.g., BHT) are tested for efficacy using Arrhenius modeling. Degradation products are characterized by LC-QTOF-MS and compared to stress-test databases .

Data Presentation and Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.